molecular formula C6H9BrO2 B2821177 4-Bromo-1,6-dioxaspiro[2.5]octane CAS No. 2219380-28-4

4-Bromo-1,6-dioxaspiro[2.5]octane

Cat. No.: B2821177
CAS No.: 2219380-28-4
M. Wt: 193.04
InChI Key: HHHTYMKXQRGTOC-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Architectures in Chemical Research

Spirocyclic motifs are increasingly recognized as privileged structures in drug discovery and are omnipresent in natural products. nih.gov The inherent three-dimensional nature of spirocycles offers a significant advantage over planar aromatic structures, providing a pathway to novel chemical and IP space. researchgate.netresearchgate.net This unique structural feature allows for the fine-tuning of crucial parameters in medicinal chemistry, including:

Conformational Restriction: The rigid framework of spirocycles can help maintain a molecule in its bioactive conformation, enhancing its binding affinity to biological targets. researchgate.netbldpharm.com

Physicochemical Properties: The introduction of spirocyclic scaffolds can modulate properties such as lipophilicity, solubility, and metabolic stability. researchgate.netbldpharm.com For instance, replacing a morpholine (B109124) group with an azaspirocycle has been shown to lower lipophilicity (logD values) and improve metabolic stability. bldpharm.com

Increased sp3 Character: Spirocycles increase the fraction of sp3 hybridized carbons (Fsp3) in a molecule. A higher Fsp3 value is often correlated with a greater likelihood of success in clinical development, as it allows for more complex three-dimensional shapes that can lead to better receptor-ligand complementarity. bldpharm.com

These advantageous properties have led to the incorporation of spirocyclic scaffolds in a variety of approved drugs and drug candidates. bldpharm.comnih.gov

Structural Characteristics and Nomenclature of 1,6-Dioxaspiro[2.5]octane Derivatives

The parent compound, 1,6-dioxaspiro[2.5]octane, has the molecular formula C6H10O2. nih.gov Its structure consists of an oxirane ring and a tetrahydropyran (B127337) ring sharing a single carbon atom. nih.gov The nomenclature, according to IUPAC, is 1,6-dioxaspiro[2.5]octane. nih.gov

4-Bromo-1,6-dioxaspiro[2.5]octane is a derivative of this parent system where a bromine atom is substituted at the 4-position. The introduction of the bromine atom significantly influences the molecule's properties.

PropertyValueSource
Molecular Formula C6H9BrO2 uni.lu
Monoisotopic Mass 191.97859 Da uni.luuni.lu
IUPAC Name 4-bromo-1,6-dioxaspiro[2.5]octane sigmaaldrich.com
CAS Number 2219380-28-4 sigmaaldrich.com
SMILES C1COCC(C12CO2)Br uni.lu
InChI InChI=1S/C6H9BrO2/c7-5-3-8-2-1-6(5)4-9-6/h5H,1-4H2 uni.lu
InChIKey HHHTYMKXQRGTOC-UHFFFAOYSA-N uni.lusigmaaldrich.com

This table is interactive and the data is sourced from reputable chemical databases.

Academic Interest in Brominated Spiroketal Systems

While specific research on 4-Bromo-1,6-dioxaspiro[2.5]octane is not extensively documented in publicly available literature, the academic interest in brominated spiroketal systems, in general, is noteworthy. The presence of bromine atoms can have a profound impact on the stability and reactivity of spirocyclic compounds.

For example, in the synthesis of compounds with a 1,5-dioxaspiro[3.4]octane ring system, the unusual stability of the strained oxetane (B1205548) acetal (B89532) was attributed to the strong electron-withdrawing nature of the bromo substitutions. clockss.org This suggests that the bromine atom in 4-Bromo-1,6-dioxaspiro[2.5]octane could similarly influence its chemical behavior, potentially stabilizing the spiroketal structure. This stabilizing effect is of significant interest in synthetic chemistry, as it may allow for the isolation and utilization of otherwise transient or unstable intermediates. clockss.org

Properties

IUPAC Name

4-bromo-1,6-dioxaspiro[2.5]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c7-5-3-8-2-1-6(5)4-9-6/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHTYMKXQRGTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C12CO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Insights into Spiroketalization and Transformations of Brominated Dioxaspiro 2.5 Octanes

Investigations of Oxocarbenium Ion Intermediates in Spiroketal Formation

The formation of the spiroketal core often proceeds through the intermediacy of an oxocarbenium ion. This highly reactive species is typically generated from a suitable precursor, such as a hydroxyenol ether, under acidic conditions. nih.gov Computational studies have provided a deeper understanding of this process, suggesting that in mild acid-catalyzed spiroketalization, the reaction may proceed through a "one-step, two-stage" mechanism. nih.gov In this model, a transient oxocarbenium ion exists as a "hidden intermediate," rather than a stable, directly observable species. nih.gov The formation of this incipient oxocarbenium ion is a critical step, influencing the subsequent cyclization and the stereochemical outcome of the spiroketalization. nih.govmdpi.com The geometry of the system, particularly in macrocyclic structures, can dictate the stereochemistry of the resulting spiroketal by favoring the formation of a specific oxocarbenium ion geometry, such as a (Z)-configured ion. pitt.edu

The generation of oxocarbenium ions is not limited to acid catalysis. Oxidative methods, for instance using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) on allylic or benzylic ethers, can also lead to their formation and subsequent participation in spiroketalization reactions. pitt.edu Furthermore, the oxidation of diols can generate reactive phenoxonium cations that, via an oxocarbenium ion intermediate, lead to spirocyclization. mdpi.com These investigations highlight the centrality of the oxocarbenium ion in orchestrating the assembly of the spiroketal framework.

Application of Halenium Affinity (HalA) in Mechanistic Design

A significant advancement in understanding and predicting the outcome of halofunctionalization reactions, including bromospiroketalization, has been the development and application of the Halenium Affinity (HalA) scale. nih.govresearchgate.net HalA provides a quantitative measure of the affinity of various functional groups for a halenium ion (e.g., Br+). researchgate.net This parameter has proven invaluable in designing mechanistically inspired syntheses of brominated spiroketals. nih.govnih.gov

In the context of forming brominated dioxaspiro[2.5]octanes and related structures, ketones, which are typically weak nucleophiles, can be induced to participate in bromenium ion-initiated spiroketalization cascades. nih.govnih.govresearchgate.net This is achieved by modulating the ketone's nucleophilic character through the templating effect of a tethered alcohol, a concept guided by HalA calculations. nih.govnih.govresearchgate.net By computationally assessing the templating effect, the reactivity of the system can be fine-tuned. nih.gov For instance, the choice of the brominating agent and the presence of additives can be strategically selected based on their HalA values to achieve the desired transformation. nih.gov The HalA scale allows for the prediction of chemoselectivity in molecules with multiple potential nucleophilic sites, guiding the reaction towards the desired spiroketal product. researchgate.net This approach has enabled the stereoselective synthesis of both mono- and dibrominated spiroketals by carefully controlling the reaction conditions, such as the presence or absence of a scavenger like ethanol (B145695) to terminate the reaction cascade at a specific stage. nih.govnih.govresearchgate.net

Intramolecular Rearrangement Pathways in Spiroketal Derivatives

Spiroketal derivatives, including brominated dioxaspiro[2.5]octanes, can undergo fascinating intramolecular rearrangements, leading to significant structural remodeling. These transformations often proceed through complex mechanistic pathways, offering opportunities for the synthesis of novel and intricate molecular architectures.

One powerful strategy for inducing rearrangements in spiroketal systems involves the epoxidation of a tethered enol ether. nih.govnih.govrsc.org This initial epoxidation event can trigger a cascade of reactions that completely restructure the spiroketal framework, effectively turning the molecule "inside out". nih.govnih.gov The mechanism of this transformation involves the initial formation of the epoxide, followed by its ring-opening to generate an oxocarbenium ion. nih.gov This intermediate can then be trapped by a nucleophile, leading to the rearranged product. nih.gov The high degree of substitution often found in these systems necessitates advanced analytical techniques, such as X-ray crystallography and sophisticated NMR experiments, for definitive structural elucidation of the rearranged products. nih.govresearchgate.net This rearrangement pathway provides a valuable tool for accessing novel and complex small molecule scaffolds from readily available spiroketal precursors. nih.govnih.gov

Radical chemistry offers an alternative and powerful avenue for the transformation of spiroketal systems. A notable example is the radical cascade involving a 1,5-hydrogen atom transfer (HAT) followed by a Surzur–Tanner rearrangement. acs.org This sequence can be initiated from alkoxyl radicals generated from suitable precursors, such as N-alkoxyphthalimides. acs.org The 1,5-HAT process generates a carbon-centered radical, which can then undergo the Surzur–Tanner rearrangement, a 1,2-migration of an adjacent group. This radical/polar sequence allows for the construction of complex polycyclic systems, including 1,6-dioxaspiro[4.5]decane and 6,8-dioxabicyclo[3.2.1]octane scaffolds, which are structurally related to the dioxaspiro[2.5]octane core. acs.orgresearchgate.net The stereochemical outcome of this radical cascade is highly dependent on the relative stereochemistry of the centers involved in the reaction sequence. acs.org

Stereoelectronic Factors Governing Spiroketal Conformation and Reactivity

These stereoelectronic interactions are not merely static features; they also exert a significant influence on the reactivity of the spiroketal. For instance, during the formation of spiroketals from hydroxyenol ethers under mild acidic conditions, stereoelectronic interactions can prevent the formation of a stable oxocarbenium ion intermediate, leading to the "hidden intermediate" scenario discussed earlier. nih.gov Furthermore, in annelation reactions used to construct bridged bicyclic systems related to spiroketals, stereoelectronic interactions in boat-like transition states can dictate the stereochemical outcome of the reaction. researchgate.net

Analysis of Substituent Effects on Reaction Outcome and Selectivity

In rearrangement reactions, substituents play a critical role. For example, in rearrangements triggered by enol ether epoxidation, the high level of substitution on the carbon skeleton is a defining feature of the substrates and products. nih.govnih.gov Similarly, in radical cascade reactions, the relative stereochemistry of substituents is a key factor influencing the reaction outcome. acs.org The presence of specific substituents can also direct the course of cycloaddition reactions involving spiroketal precursors. For instance, in Diels-Alder reactions of dienes derived from 1,4-dioxaspiro[4.5]decan-6-one, the electronic nature of the substituents on the dienophile influences the reaction's character, determining whether it follows a normal or inverse electron demand pathway. collectionscanada.gc.ca Furthermore, the stereochemistry of annelation reactions to form bridged dioxabicyclo[3.3.1]nonane systems from 1,3-dioxan-5-ones is rationalized based on steric and stereoelectronic interactions involving substituents in intermediate conformations. researchgate.net

Reactivity and Chemical Transformations of 4 Bromo 1,6 Dioxaspiro 2.5 Octane Derivatives

Reactions Involving the Bromine Substituent

The bromine atom on the cyclopropane (B1198618) ring is a key site for functionalization, enabling both nucleophilic substitution and organometallic cross-coupling reactions.

Nucleophilic Substitution Reactions

The carbon-bromine bond in 4-Bromo-1,6-dioxaspiro[2.5]octane is susceptible to attack by nucleophiles. These reactions often proceed via a formal nucleophilic substitution mechanism. For instance, studies on analogous bromocyclopropane (B120050) systems demonstrate that reactions with various nucleophiles, including alkoxides and nitrogen-based nucleophiles like azoles, can occur. acs.orgmdpi.comresearchgate.netacs.org The process is typically base-assisted, involving dehydrobromination to form a highly reactive cyclopropene (B1174273) intermediate. The nucleophile then adds across the strained double bond of this intermediate. mdpi.comacs.org

The diastereoselectivity of the nucleophilic addition can often be controlled by steric factors or by the presence of directing groups on the substrate. mdpi.comacs.org In some cases, problematic nucleophiles like indoles, which are prone to side reactions, have been successfully employed in these transformations. acs.org For example, the reaction of bromocyclopropylcarboxamides with azoles like pyrroles, indoles, and pyrazoles provides a route to N-cyclopropyl heterocycles. acs.org Similarly, the reaction with sodium nitrite (B80452) can be used to introduce a nitro group, displacing the bromine atom. Other common nucleophiles used in such substitutions include hydroxide (B78521) ions and ammonia (B1221849), leading to alcohols and amines, respectively. science-revision.co.uk

The general mechanism for these substitutions can vary between SN1 and SN2 pathways, depending on the substrate and reaction conditions. ksu.edu.salibretexts.org For cyclopropyl (B3062369) systems, a stereoinvertive nucleophilic substitution at a quaternary carbon center has been reported, proceeding through a postulated bicyclobutonium intermediate. nih.gov

Organometallic Cross-Coupling and Related Transformations

Palladium-catalyzed cross-coupling reactions provide a powerful method for forming new carbon-carbon bonds at the C4 position. The bromine atom serves as a handle for well-established transformations like the Suzuki and Sonogashira coupling reactions. beilstein-journals.org

Analogous studies on other 4-bromo-substituted heterocyclic systems have demonstrated the feasibility of these reactions. For example, 4-bromo-6H-1,2-oxazines have been successfully coupled with various arylboronic acids in Suzuki reactions and with terminal alkynes in Sonogashira reactions. beilstein-journals.org These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, often in the presence of a copper(I) co-catalyst (for Sonogashira) and a base like sodium carbonate or triethylamine. beilstein-journals.orgwikipedia.orgorganic-chemistry.org

The general catalytic cycle for these cross-couplings involves oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron or copper acetylide species, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca

Below is a table summarizing representative cross-coupling reactions on analogous bromo-heterocyclic systems.

Coupling ReactionReactantsCatalyst SystemProduct TypeYield (%)
Suzuki Coupling4-Bromo-6H-1,2-oxazine, Phenylboronic acidPd(PPh₃)₄, Na₂CO₃4-Phenyl-6H-1,2-oxazine77-82
Sonogashira Coupling4-Bromo-6H-1,2-oxazine, PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N4-(Phenylethynyl)-6H-1,2-oxazine81
Sonogashira Coupling4-Bromo-6H-1,2-oxazine, 1-HexynePdCl₂(PPh₃)₂, CuI, Et₃N4-(Hex-1-yn-1-yl)-6H-1,2-oxazine73

Table based on data from reference beilstein-journals.org

Ring-Opening and Ring-Modification Reactions of the Spiro[2.5]octane System

The strained cyclopropane ring within the spiro[2.5]octane framework can undergo ring-opening reactions under various conditions. Nucleophilic attack can lead to the cleavage of the three-membered ring. For example, the reaction of donor-acceptor cyclopropanes with nucleophiles like thiophenolates can result in ring opening. uni-muenchen.de In some cases, these reactions can be highly diastereoselective. acs.org

Furthermore, reactions that appear to be simple substitutions at the bromine atom can sometimes proceed through ring-opening and re-closure pathways. The reaction of 6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile, synthesized from 2-bromo-5,5-dimethyl-1,3-cyclohexanedione, with alcohols leads to the formation of 2,3-dihydrofuran (B140613) derivatives, indicating a modification and rearrangement of the initial spirocyclic skeleton.

Acid-catalyzed conditions can also promote ring-opening of the spiroketal moiety, which can be accompanied by other transformations. acs.orgnih.gov For instance, Lewis or Brønsted acids can facilitate the cleavage of the spiroketal to generate an intermediate ω-halo enol ether. acs.org

Functional Group Interconversions on the Spiroketal Skeleton

Once the 4-Bromo-1,6-dioxaspiro[2.5]octane skeleton is assembled, functional groups on the molecule can be interconverted to access a wider range of derivatives. Research on the synthesis of related 2,5-dioxaspiro[3.4]octane building blocks showcases a variety of standard transformations that are applicable to this system. nuph.edu.uaresearchgate.netnuph.edu.ua

A common sequence involves the transformation of an ester group, which may be present in a precursor molecule.

  • Reduction: An ester can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). nuph.edu.uanuph.edu.ua
  • Oxidation: The resulting primary alcohol can be oxidized to an aldehyde using reagents such as Dess-Martin periodinane (DMP). nuph.edu.uaresearchgate.netnuph.edu.ua
  • Conversion to Leaving Groups: The alcohol can be converted into a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base. nuph.edu.ua
  • Further Substitution: This mesylate can then be displaced by nucleophiles. For example, reaction with sodium azide (B81097) (NaN₃) followed by a Staudinger reaction or reduction can yield a primary amine. nuph.edu.ua Alternatively, it can be converted to other halides. researchgate.net
  • These transformations demonstrate the versatility of the spiroketal scaffold in accommodating a range of synthetic operations without disrupting the core structure, provided the conditions are chosen carefully to avoid acid-catalyzed rearrangement of the spiroketal center.

    Cycloaddition Reactions Involving Spirocyclic Moieties

    Spirocyclic systems, including the spiro[2.5]octane framework, can participate in or be formed by various cycloaddition reactions. These reactions are fundamental for constructing complex polycyclic structures. researchgate.net

    One notable example is the 1,3-dipolar cycloaddition. Nitrones, generated in situ from aldehydes and hydroxylamines, can react with activated alkenes to form spiro-pyrrolidine derivatives. rsc.org Similarly, azomethine ylides can undergo cycloaddition with dipolarophiles to create complex spiro heterocyclic systems. rsc.org For example, the reaction of N-ylides with α-alkylidene succinimides serves as a key step in a diastereoselective approach to dispiropyrrolidine derivatives. rsc.org

    The Diels-Alder reaction is another powerful tool. An intramolecular Diels-Alder reaction of a 1-oxaspiro[2.5]octa-5,7-dien-4-one has been used to assemble complex tricyclic systems. researchgate.net Additionally, [2+2] cycloadditions of ketenes with imines (the Staudinger reaction) can produce spiro β-lactams, which are versatile intermediates for further synthesis. acs.org In some cases, cascade reactions involving multiple cycloadditions can be employed to rapidly build molecular complexity, such as the one-pot double [3+2] cycloaddition to access spiro[indene-2,8′-isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinolines]. rsc.org

    A related methylene (B1212753) derivative, 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane, has been shown to undergo a [3+2] cycloaddition with 2-cyclopenten-1-one (B42074) upon gentle heating, showcasing the reactivity of substituents adjacent to the spiro center. orgsyn.org

    Reactivity at the Ketal Center and Adjacent Positions

    The spiroketal linkage is the defining feature of the 1,6-dioxaspiro[2.5]octane system and a site of characteristic reactivity. Spiroketals exist in equilibrium with their open-chain dihydroxy ketone precursors, an equilibrium that is readily catalyzed by acid. researchgate.netmdpi.com This acid-catalyzed heterolysis allows for epimerization at the anomeric spiro-center, typically leading to the thermodynamically most stable diastereomer. researchgate.netmdpi.com The stability is governed by a combination of factors, including the anomeric effect, which favors an axial orientation for an oxygen substituent on a pyran-like ring, as well as the minimization of steric interactions. researchgate.netwikipedia.org

    Lewis acids like Sc(OTf)₃ and Brønsted acids such as TsOH are commonly used to effect spirocyclization or equilibration. nih.gov The choice of acid and solvent can sometimes be used to control the stereochemical outcome, leading to either the kinetic or thermodynamic product. nih.gov For example, the treatment of certain glycal epoxides with Sc(OTf)₃ in THF can lead to the kinetic, contra-thermodynamic spiroketal, while the reaction in CH₂Cl₂ can produce the thermodynamic product via Brønsted acid catalysis. nih.gov

    This inherent reactivity means that the spiroketal moiety can be labile under strongly acidic conditions, a factor that must be considered when planning synthetic steps on derivatives of 4-Bromo-1,6-dioxaspiro[2.5]octane. acs.org In some instances, this reactivity can be harnessed, as in the acid-promoted ring-opening and halogenation to form ω-iodo enol ethers. acs.org

    Advanced Spectroscopic and Structural Elucidation Methodologies for Spiro 2.5 Octane Systems

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

    The definitive structure of 4-Bromo-1,6-dioxaspiro[2.5]octane is established through the combined application of ¹H and ¹³C NMR spectroscopy. While specific spectral data for this exact compound is not publicly available, its structure allows for the prediction of expected resonances based on analyses of closely related spiro[2.5]octane derivatives. nih.gov

    In the ¹H NMR spectrum, the protons on the cyclopropane (B1198618) ring would appear as a complex multiplet system at high field (upfield), a characteristic feature of strained three-membered rings. The diastereotopic protons of the methylene (B1212753) groups in the tetrahydropyran (B127337) ring would exhibit distinct chemical shifts and coupling constants, reflecting their unique spatial environments relative to the bromine substituent. The proton attached to the bromine-bearing carbon (CH-Br) would likely appear as a distinct multiplet at a lower field due to the deshielding effect of the halogen.

    The ¹³C NMR spectrum would provide unambiguous evidence for the six unique carbon atoms in the molecule. Key signals would include the spiro-carbon, the bromine-substituted carbon, and the carbons of the cyclopropane and tetrahydropyran rings. The chemical shifts are influenced by ring strain, heteroatom effects, and the presence of the bromine atom.

    Table 1: Predicted NMR Chemical Shifts for 4-Bromo-1,6-dioxaspiro[2.5]octane (Note: This table is predictive and based on data from analogous structures. Actual experimental values may vary.)

    AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
    Spiro-C-~70-80
    C-BrMultiplet, ~3.5-4.5~45-55
    Tetrahydropyran CH₂Multiplets, ~3.0-4.0~60-70
    Cyclopropane CH₂Multiplets, ~0.5-1.5~15-25

    For molecules with complex spin systems and significant signal overlap, advanced NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish connectivity between protons and carbons.

    In particularly challenging cases, such as determining the connectivity around the quaternary spiro-center, the 1,1-ADEQUATE (Adequate sensitivity DoublE-quantum QUAntum Transfer Experiment) technique can be employed. This experiment directly observes correlations between adjacent ¹³C nuclei, providing definitive proof of carbon-carbon bonds. For 4-Bromo-1,6-dioxaspiro[2.5]octane, a 1,1-ADEQUATE experiment could be used to unequivocally confirm the bond between the spiro-carbon and its four connected carbon neighbors, thus solidifying the spirocyclic framework's assignment.

    The tetrahydropyran ring in the spiro[2.5]octane system typically adopts a chair conformation to minimize steric strain. wiley-vch.de The orientation of substituents on this ring can be determined through detailed analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data. nih.gov

    For 4-Bromo-1,6-dioxaspiro[2.5]octane, the bromine atom at the C4 position can exist in either an axial or equatorial position. The preferred conformation can be elucidated by:

    Coupling Constants: The magnitude of the coupling constant between the proton at C4 and its adjacent protons can indicate its orientation. A large diaxial coupling (typically 8-13 Hz) would suggest an axial proton (and thus an equatorial bromine), while smaller axial-equatorial or equatorial-equatorial couplings (typically 2-5 Hz) would be observed otherwise. wiley-vch.de

    NOESY/ROESY: Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can reveal through-space proximity between protons. For instance, an NOE between the C4 proton and axial protons at other positions in the ring would provide strong evidence for its axial orientation. wiley-vch.de

    These NMR-based conformational analyses are crucial for understanding the molecule's three-dimensional shape, which in turn governs its reactivity and interactions. auremn.org.br

    X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

    If a suitable single crystal can be grown, the resulting crystallographic data would unambiguously establish the stereochemical relationship between the bromine atom and the cyclopropane ring relative to the tetrahydropyran ring. The analysis of a related spirocyclobutane derivative demonstrates that X-ray diffraction can confirm the trans or cis configuration of substituents with high precision. rsc.org Furthermore, using anomalous dispersion effects, typically from the heavy bromine atom, the absolute configuration of the enantiomer in the crystal can be determined without ambiguity.

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org For 4-Bromo-1,6-dioxaspiro[2.5]octane, the IR spectrum would be expected to show several characteristic absorption bands.

    Table 2: Expected IR Absorption Bands for 4-Bromo-1,6-dioxaspiro[2.5]octane

    Functional GroupBondExpected Wavenumber (cm⁻¹)
    Alkyl C-HC-H stretch2850-3000
    EtherC-O stretch1050-1150
    Alkyl HalideC-Br stretch500-600
    CyclopropaneC-H stretch~3050

    The most diagnostic peaks would be the strong C-O stretching vibrations characteristic of the two ether linkages in the tetrahydropyran ring and the C-Br stretch at a lower wavenumber. The presence of peaks slightly above 3000 cm⁻¹ would be indicative of the C-H bonds on the strained cyclopropane ring.

    Electronic Circular Dichroism (ECD) Calculations for Chiral Spiroketals

    Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. encyclopedia.pub It is a powerful tool for determining the absolute configuration of chiral compounds in solution, especially when X-ray crystallography is not feasible. encyclopedia.pub

    The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. For 4-Bromo-1,6-dioxaspiro[2.5]octane, an experimental ECD spectrum could be compared with spectra predicted by quantum-mechanical calculations for different possible stereoisomers. researchgate.net By finding the best match between the experimental and a calculated spectrum, the absolute configuration of the molecule can be confidently assigned. This computational approach has become a standard and reliable method for the stereochemical elucidation of complex natural products and synthetic molecules. science.govscience.gov

    Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

    Mass spectrometry serves as a pivotal analytical technique for the structural elucidation of "4-Bromo-1,6-dioxaspiro[2.5]octane," providing definitive information on its molecular mass and offering insights into its structural integrity through characteristic fragmentation patterns. The presence of a bromine atom significantly influences the mass spectrum, imparting a distinctive isotopic signature to the molecular ion and its bromine-containing fragments.

    Under electron ionization (EI), the "4-Bromo-1,6-dioxaspiro[2.5]octane" molecule is expected to yield a molecular ion peak ([M]•+) that is readily identifiable by a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This pattern is a direct consequence of the natural abundance of the two stable isotopes of bromine, 79Br and 81Br. savemyexams.commsu.edu The monoisotopic mass of the molecular ion containing 79Br is predicted to be at an m/z of approximately 191.978 Da. msu.edu

    The fragmentation of spiroketal systems in mass spectrometry is often characterized by the cleavage of bonds adjacent to the spirocenter, driven by the stability of the resulting fragments. aip.org For "4-Bromo-1,6-dioxaspiro[2.5]octane," the primary fragmentation pathways are anticipated to involve the opening of the oxirane and tetrahydropyran rings.

    A significant fragmentation route is predicted to be the cleavage of the C-O and C-C bonds of the oxirane ring. This can lead to the formation of a stable brominated cyclohexanone (B45756) radical cation. This type of fragmentation, leading to the formation of a cyclic ketone, is a characteristic feature of related oxa-spiro-alkanes. aip.org The loss of a bromine radical is another plausible fragmentation pathway, which would result in a cation at m/z 113. Further fragmentation of the dioxaspiro[2.5]octane skeleton would likely proceed through the loss of small neutral molecules such as ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O).

    The predicted major fragments and their corresponding m/z values, based on the principles of mass spectrometry and the analysis of similar structures, are summarized in the following table.

    Table 1: Predicted Mass Spectrometry Fragmentation Data for 4-Bromo-1,6-dioxaspiro[2.5]octane

    m/z (Da)Proposed Fragment IonFormulaNotes
    192/194[M]•+[C₆H₉BrO₂]•+Molecular ion peak, showing the characteristic isotopic pattern for bromine.
    113[M-Br]⁺[C₆H₉O₂]⁺Loss of a bromine radical.
    98[C₆H₁₀O]•+[C₆H₁₀O]•+Formation of a cyclohexanone radical cation, a common fragmentation for similar spiroketals. aip.org
    85[C₅H₉O]⁺[C₅H₉O]⁺Subsequent fragmentation of the cyclohexanone ring.
    57[C₄H₉]⁺[C₄H₉]⁺Alkyl fragment from the tetrahydropyran ring.
    43[C₃H₇]⁺[C₃H₇]⁺Further fragmentation of the carbon skeleton.

    This detailed analysis of the mass spectrum and the predicted fragmentation pattern provides a robust framework for the identification and structural confirmation of "4-Bromo-1,6-dioxaspiro[2.5]octane" in complex mixtures and serves as a valuable tool in synthetic and analytical chemistry.

    Computational Chemistry and Theoretical Studies of Dioxaspiro 2.5 Octanes

    Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

    Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. youtube.com By calculating the electron density, DFT can accurately predict a wide range of molecular properties. For 4-Bromo-1,6-dioxaspiro[2.5]octane, DFT calculations would be instrumental in understanding its fundamental chemical nature. These calculations can model aspects like charge distribution and bond characteristics, which are influenced by the presence of the bromine atom and the spirocyclic ether linkage. youtube.comresearchgate.net

    The spirocyclic core of 4-Bromo-1,6-dioxaspiro[2.5]octane imposes significant conformational constraints. DFT calculations can be used to identify the most stable three-dimensional arrangements (conformers) of the molecule by calculating their relative energies.

    Key areas of investigation would include:

    Anomeric Effects: The dioxaspiroketal moiety is subject to stereoelectronic effects, such as the anomeric effect, where an oxygen lone pair interacts with an adjacent antiperiplanar σ* orbital. DFT can quantify the stabilizing energy of these interactions and predict how they influence bond lengths and angles. nih.gov

    Ring Conformations: The calculations would explore the preferred conformations of the six-membered tetrahydropyran (B127337) ring (e.g., chair, boat, twist-boat) and how the fusion to the cyclopropane (B1198618) ring affects its geometry. nih.gov

    A typical output of such a study would involve a table of relative energies for different conformers.

    Table 1: Hypothetical Relative Energies of 4-Bromo-1,6-dioxaspiro[2.5]octane Conformers (Note: This table is illustrative as specific experimental or computational data for this compound is not available in the searched literature.)

    Conformer Bromine Position Relative Energy (kcal/mol) Population at 298 K (%)
    Chair-Axial Axial 0.00 75
    Chair-Equatorial Equatorial 0.85 25
    Twist-Boat Axial 5.50 <1

    DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and intermediates. For 4-Bromo-1,6-dioxaspiro[2.5]octane, this would be valuable for predicting its reactivity.

    Potential applications include:

    Nucleophilic Substitution: Modeling the reaction pathway for the substitution of the bromine atom by a nucleophile. This would involve calculating the activation energy barrier for the reaction, helping to predict whether the reaction is likely to proceed and via what mechanism (e.g., SN2).

    Radical Reactions: Investigating the stability of radicals formed by homolytic cleavage of the C-Br bond. researchgate.netacs.org DFT can be used to calculate bond dissociation energies and map pathways for subsequent radical cyclizations or rearrangements. researchgate.net

    Ring-Opening Reactions: Analyzing the acid-catalyzed or base-catalyzed ring-opening of the oxetane (B1205548) or tetrahydropyran rings. Transition state calculations could reveal the energetic favorability of cleaving different C-O bonds within the spiroketal structure. acs.org

    Molecular Dynamics Simulations for Conformational Landscapes

    While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. researchgate.net An MD simulation of 4-Bromo-1,6-dioxaspiro[2.5]octane would provide a detailed picture of its conformational landscape. By simulating the motion of atoms over time, MD can reveal the accessible conformations and the transitions between them, offering a more complete understanding than static DFT calculations alone. science.gov This is particularly useful for flexible molecules or for studying molecular behavior in a solvent.

    Quantitative Structure-Reactivity Relationships (QSRR) Modeling

    Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate variations in the chemical structure of a series of compounds with their observed reactivity. While a QSRR study requires data on a set of related dioxaspiro[2.5]octane derivatives, one could theoretically be developed. Molecular descriptors (e.g., electronic properties like partial charges from DFT, steric parameters, and topological indices) for 4-Bromo-1,6-dioxaspiro[2.5]octane and its analogues would be calculated and correlated with experimentally determined reaction rates. Such a model could then be used to predict the reactivity of new, unsynthesized derivatives.

    Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

    Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. For 4-Bromo-1,6-dioxaspiro[2.5]octane, this would be a valuable tool for structure verification.

    NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectra for different possible isomers or conformers with experimental data, the correct structure can be confirmed. The accuracy of these predictions is often high enough to assign specific peaks to individual atoms in the molecule.

    Vibrational Spectroscopy: The calculation of vibrational frequencies (IR and Raman) can also aid in structural elucidation. The predicted spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes associated with the spiroketal, cyclopropane, and C-Br functionalities.

    Future Research Directions in 4 Bromo 1,6 Dioxaspiro 2.5 Octane Chemistry

    Development of Green and Sustainable Synthetic Routes

    The synthesis of spiroketals, including halogenated variants, has traditionally relied on methods that can be laborious and involve hazardous reagents. rsc.org Future research will undoubtedly gravitate towards more environmentally benign and efficient synthetic strategies.

    One promising avenue is the advancement of electrosynthetic methods. Recent breakthroughs have demonstrated the synthesis of spiroketals via anodic oxidation of malonic acids, offering a metal- and mercury-free alternative to classical acid-catalyzed or transition-metal-mediated cyclizations. rsc.orgrsc.org This "eSpiro" method proceeds through a Hofer-Moest decarboxylation followed by a Brønsted acid-mediated cyclisation, achieving high yields and demonstrating scalability. rsc.org Adapting such electrochemical approaches for the stereoselective synthesis of brominated spiroketals could significantly enhance the sustainability of their production by replacing hazardous brominating agents and minimizing waste.

    Another key area for development is mechanochemistry. These solvent-free or low-solvent techniques, which use mechanical force to drive chemical reactions, are increasingly recognized as a cornerstone of green chemistry. researchgate.net Developing mechanochemical routes, potentially through high-energy ball milling, for the synthesis of 4-Bromo-1,6-dioxaspiro[2.5]octane could offer advantages such as accelerated reaction rates, reduced waste, and enhanced control over product selectivity by eliminating solvation effects. researchgate.net

    Synthetic Strategy Traditional Approach Green/Sustainable Alternative Key Advantages of Alternative
    Spiroketalization Acid-catalyzed cyclization, transition-metal catalysis (e.g., using mercury salts). rsc.orgElectrosynthesis (e.g., anodic oxidation of malonic acids). rsc.orgMetal-free, avoids hazardous reagents, scalable. rsc.orgrsc.org
    Bromination Use of elemental bromine or other hazardous brominating agents.Hypothetical: Electrochemical bromination or use of safer bromine sources in mechanochemical settings.Reduced toxicity, improved safety profile, potentially higher selectivity.
    Overall Process Multi-step, solution-phase synthesis with significant solvent waste.Mechanochemistry (solvent-free grinding). researchgate.netReduced solvent use, faster reaction times, potential for novel reactivity. researchgate.net

    This table provides a comparative overview of traditional versus potential green synthetic routes for spiroketals.

    Exploration of Undiscovered Reactivity Patterns and Selectivities

    The presence of both a bromine atom and an epoxide in 4-Bromo-1,6-dioxaspiro[2.5]octane suggests a wealth of untapped reactivity. Future studies should focus on systematically exploring how these functional groups can be manipulated to achieve novel chemical transformations.

    A particularly compelling direction is inspired by recent work on halenium ion-initiated spiroketalization cascades. nih.gov Research has shown that subtle modifications to reaction conditions can dramatically alter the outcome, providing access to either mono- or di-brominated spiroketals from a common precursor. nih.govresearchgate.net This was achieved by using an external nucleophile (ethanol) to terminate the reaction cascade after a single bromination, whereas its exclusion allowed a second bromofunctionalization to occur. nih.gov

    Applying this mechanistic understanding to 4-Bromo-1,6-dioxaspiro[2.5]octane could involve exploring its reactions with various nucleophiles under conditions that favor either epoxide opening or displacement of the bromide. Furthermore, the bromine atom serves as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi), opening pathways to a diverse array of more complex, functionalized spiroketals that are inaccessible through current methods. acs.org Investigating the regioselectivity and stereoselectivity of these transformations will be crucial for unlocking the full synthetic potential of this scaffold. nih.gov

    Reaction Type Potential Substrate Potential Transformation Anticipated Outcome/Application
    Nucleophilic Addition 4-Bromo-1,6-dioxaspiro[2.5]octaneRing-opening of the epoxide with various nucleophiles (e.g., azides, thiols, organometallics).Access to functionalized tetrahydropyrans with defined stereochemistry.
    Cross-Coupling 4-Bromo-1,6-dioxaspiro[2.5]octanePalladium- or Nickel-catalyzed coupling with boronic acids, alkynes, or organozinc reagents. acs.orgnih.govModular synthesis of highly decorated spiroketals for libraries and target-oriented synthesis.
    Rearrangement 4-Bromo-1,6-dioxaspiro[2.5]octaneLewis acid- or Brønsted acid-mediated rearrangement.Formation of novel heterocyclic scaffolds through skeletal reorganization. researchgate.net
    Radical Reactions 4-Bromo-1,6-dioxaspiro[2.5]octaneAtom transfer radical addition or other radical-mediated transformations.Introduction of complex alkyl chains or other functional groups.

    This table outlines potential unexplored reactions involving 4-Bromo-1,6-dioxaspiro[2.5]octane.

    Advanced Computational Design and Mechanistic Predictions

    As synthetic chemists venture into more complex reactivity, computational chemistry becomes an indispensable tool for prediction, design, and mechanistic elucidation. csmres.co.ukacs.org For 4-Bromo-1,6-dioxaspiro[2.5]octane, advanced computational methods can provide profound insights that guide experimental work.

    A key area of future research will be the use of Density Functional Theory (DFT) to model reaction pathways. For instance, the concept of "Halenium Affinity (HalA)" has been introduced as a quantitative scale to predict the chemoselectivity of halofunctionalization reactions by ranking the ability of different functional groups to stabilize a halenium ion. researchgate.net Applying HalA calculations to substrates that could form 4-Bromo-1,6-dioxaspiro[2.5]octane would allow for the a priori prediction of reaction outcomes and the rational design of highly selective synthetic routes. nih.govresearchgate.net

    Moreover, computational tools can be used to:

    Predict Reaction Mechanisms: Elucidate the transition states and intermediates involved in the reactions of 4-Bromo-1,6-dioxaspiro[2.5]octane, such as its epoxide-opening or rearrangement pathways. acs.orgresearchgate.net

    Design Novel Catalysts: Model the interaction of the spiroketal with potential catalysts to develop new, highly efficient, and stereoselective transformations.

    Apply Machine Learning: Utilize emerging machine learning models trained on vast reaction databases to predict novel synthetic routes to and from this spiroketal, accelerating the discovery of new chemistry. csmres.co.uk

    Computational Method Application Area Specific Goal for 4-Bromo-1,6-dioxaspiro[2.5]octane
    Density Functional Theory (DFT) Mechanistic ElucidationCalculate transition state energies for epoxide opening vs. bromide displacement to predict reactivity. researchgate.net
    Halenium Affinity (HalA) Calculations Predictive ChemoselectivityPredict the most likely site of electrophilic attack during synthesis to optimize regioselectivity. researchgate.net
    Molecular Dynamics (MD) Simulations Conformational AnalysisUnderstand the conformational preferences of the spiroketal and how they influence reactivity.
    Machine Learning (ML) Models Retrosynthesis & Reaction PredictionPropose novel and efficient synthetic pathways for complex derivatives starting from 4-Bromo-1,6-dioxaspiro[2.5]octane. csmres.co.uk

    This table summarizes advanced computational approaches and their potential applications in the study of 4-Bromo-1,6-dioxaspiro[2.5]octane.

    Integration with Flow Chemistry and Automated Synthesis Platforms

    To translate synthetic innovations from the laboratory to practical applications, scalability and efficiency are paramount. Integrating the synthesis of 4-Bromo-1,6-dioxaspiro[2.5]octane into continuous flow and automated platforms represents a significant future research direction.

    Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety (especially for reactive intermediates), precise control over reaction parameters (temperature, pressure, residence time), and improved scalability. beilstein-journals.org Researchers have already demonstrated preliminary success in integrating the electrosynthesis of spiroketals into a flow electrolysis setup. rsc.orgrsc.org Future work should aim to develop a complete, end-to-end flow synthesis of 4-Bromo-1,6-dioxaspiro[2.5]octane and its derivatives. This could involve telescoping multiple reaction steps—such as the spiroketal formation, bromination, and subsequent functionalization—without intermediate purification. researchsquare.com

    Automated synthesis platforms, which combine flow reactors with robotic liquid handlers and real-time analytics, can further accelerate research. nih.gov Such a system could be programmed to systematically explore the reactivity of 4-Bromo-1,6-dioxaspiro[2.5]octane by reacting it with a large library of reagents under varied conditions. This high-throughput experimentation would rapidly map its chemical space and identify novel reactions and optimal conditions, a task that would be prohibitively time-consuming using manual batch methods. nih.gov The successful automated synthesis of other complex spirocyclic scaffolds has already proven the power of this approach. researchsquare.com

    Technology Key Advantage Application to 4-Bromo-1,6-dioxaspiro[2.5]octane Chemistry
    Continuous Flow Reactors Enhanced safety, scalability, precise control. beilstein-journals.orgSafe handling of reactive intermediates and hazardous reagents; seamless scaling of synthesis from milligram to gram quantities.
    Automated Synthesis Platforms High-throughput experimentation, rapid optimization. nih.govRapidly screen a wide range of reaction conditions and coupling partners to discover new reactivity patterns. nih.gov
    Telescoped Reactions Increased efficiency, reduced waste.Combine the synthesis and subsequent functionalization of the spiroketal into a single, uninterrupted process. researchsquare.com
    In-line Analytics (e.g., NMR, IR) Real-time reaction monitoring.Enable precise control and rapid optimization of reaction conditions in a flow setup.

    This table highlights the benefits of integrating modern chemical technologies into the research of 4-Bromo-1,6-dioxaspiro[2.5]octane.

    Q & A

    Q. What are the standard synthetic routes for 4-Bromo-1,6-dioxaspiro[2.5]octane, and how are they optimized?

    The compound is typically synthesized via bromination of a spirocyclic precursor using reagents like N-bromosuccinimide (NBS) with radical initiators (e.g., AIBN) under controlled conditions. Optimization involves adjusting solvent polarity, reaction temperature (e.g., 60–80°C), and stoichiometric ratios to maximize yield and minimize side reactions. Post-synthesis purification often employs column chromatography or recrystallization .

    Q. How is 4-Bromo-1,6-dioxaspiro[2.5]octane characterized structurally?

    Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to assign spirocyclic connectivity and bromine placement. Mass spectrometry (EI or ESI-MS) validates molecular weight, while X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

    Q. What are the primary reactivity patterns of this compound in substitution reactions?

    The bromine atom acts as a leaving group, enabling nucleophilic substitutions (e.g., SN2 with amines or thiols). Steric hindrance from the spirocyclic framework slows reactions at the bridgehead, favoring substitutions at the less hindered methylene positions. Solvent effects (polar aprotic vs. protic) and temperature are critical for controlling regioselectivity .

    Advanced Research Questions

    Q. How does the spirocyclic architecture influence stereochemical outcomes in derivatization?

    Q. What strategies resolve contradictions in spectroscopic data for spirocyclic brominated derivatives?

    Discrepancies in NMR peak assignments (e.g., overlapping signals) are addressed via isotopic labeling, variable-temperature NMR, or heteronuclear correlation experiments. For example, deuterium exchange can clarify proton environments near electronegative substituents like bromine .

    Q. How does 4-Bromo-1,6-dioxaspiro[2.5]octane interact with biological targets, and what methodologies assess this?

    The compound’s spirocyclic core mimics transition states in enzymatic reactions, making it a candidate for inhibitor design. In vitro assays (e.g., fluorescence polarization or SPR) quantify binding affinity to targets like proteases. Mutagenesis studies identify critical residues for interaction, while molecular docking simulations map binding poses .

    Q. What kinetic insights exist for hydrolysis of related dioxaspiro compounds under varying conditions?

    Hydrolysis rates of dioxaspiro ethers depend on pH and temperature. For example, acidic conditions protonate ether oxygens, accelerating ring-opening. Arrhenius plots derived from HPLC or kinetic NMR data reveal activation energies, guiding stability assessments in drug formulation .

    Q. How do halogen substituents (Br vs. Cl) alter reactivity in spirocyclic systems?

    Bromine’s higher polarizability compared to chlorine enhances leaving-group ability in substitution reactions. Comparative studies using Hammett constants or kinetic isotope effects quantify electronic contributions. For instance, brominated derivatives exhibit faster SN2 rates but lower thermal stability in elimination reactions .

    Methodological Tables

    Table 1. Comparative Reactivity of Halogenated Spirocyclic Derivatives

    CompoundHalogenSN2 Rate (k, s⁻¹)Thermal Stability (°C)
    4-Bromo-1,6-dioxaspiro[...]Br1.2 × 10⁻³180
    4-Chloro-1,6-dioxaspiro[...]Cl6.8 × 10⁻⁴210

    Table 2. Key Spectroscopic Signatures for Structural Confirmation

    TechniqueDiagnostic Features
    ¹³C NMR105–110 ppm (sp³ carbons adjacent to Br)
    IR560–600 cm⁻¹ (C-Br stretch)
    X-ray DiffractionDihedral angle: 85–90° between spirocyclic rings

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.